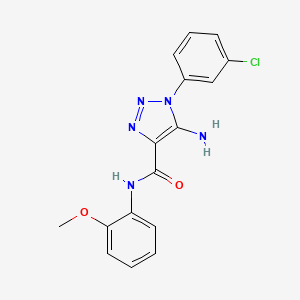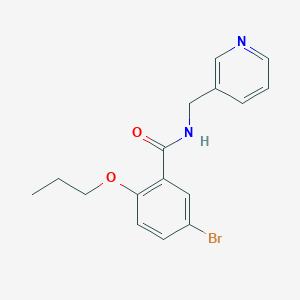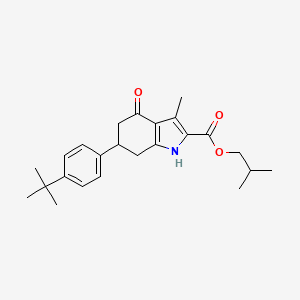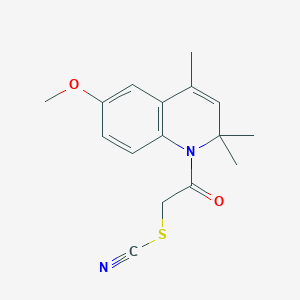![molecular formula C23H29ClN2O3 B4877611 2-CHLORO-N'-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE](/img/structure/B4877611.png)
2-CHLORO-N'-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-CHLORO-N’-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE is a complex organic compound with a unique structure that includes a chlorinated benzohydrazide moiety and a phenoxyacetyl group substituted with a 2,4,4-trimethylpentan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N’-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE typically involves multiple steps. One common approach is to start with the chlorination of benzohydrazide, followed by the introduction of the phenoxyacetyl group. The final step involves the substitution of the 2,4,4-trimethylpentan-2-yl group onto the phenoxyacetyl moiety. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-CHLORO-N’-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorinated benzohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-CHLORO-N’-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs or treatments.
Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-CHLORO-N’-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2,4,4-trimethylpentane: A related compound with a similar structural motif.
2-Chloro-N-(2,4,4-trimethylpentan-2-yl)acetamide: Another compound with a similar core structure but different functional groups.
Uniqueness
2-CHLORO-N’-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
IUPAC Name |
2-chloro-N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O3/c1-22(2,3)15-23(4,5)16-10-12-17(13-11-16)29-14-20(27)25-26-21(28)18-8-6-7-9-19(18)24/h6-13H,14-15H2,1-5H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYSTONPHDSWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate](/img/structure/B4877533.png)


![2-[(5-bromo-2-furoyl)amino]-5-phenyl-2,4-pentadienoic acid](/img/structure/B4877549.png)

![4-[2-(benzyloxy)-5-chlorobenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4877562.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(morpholin-4-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4877574.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4877578.png)
![N-[4-(4-ETHYLPHENYL)-5-METHYL-13-THIAZOL-2-YL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B4877579.png)
![3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4877582.png)

![(4E)-4-[[4-(difluoromethoxy)phenyl]methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one](/img/structure/B4877597.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B4877609.png)
![N-(3,4-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4877617.png)
